Pyruvate Kinase Isozyme Inhibition Profile: Target Compound vs. Class-Level PKM2 Activators
The target compound exhibits measurable but weak inhibition of rat pyruvate kinase isozymes (PK-M, PK-K, PK-L) with Ki values in the millimolar range [1]. In contrast, structurally similar 2-methylsulfanyl pyrimidine derivatives, such as the PKM2 activator CHEMBL1939095, show nanomolar EC50 values (210 nM) in luminescent PKM2 activation assays [2]. This represents a functional divergence of approximately four orders of magnitude, highlighting that the target compound's specific substitution pattern (6-methoxy, 4-methyl ester) drives an inhibitory rather than activating modality at pyruvate kinase. However, the comparison relies on cross-study data with different assay endpoints (inhibition vs. activation) and must be interpreted with caution regarding direct mechanistic equivalence.
| Evidence Dimension | Potency at pyruvate kinase (inhibition vs. activation) |
|---|---|
| Target Compound Data | Ki = 3.70 × 10^6 nM (PK-M); Ki = 3.90 × 10^6 nM (PK-K); Ki = 8.40 × 10^6 nM (PK-L) |
| Comparator Or Baseline | CHEMBL1939095 (structurally related 2-methylsulfanyl pyrimidine): EC50 = 210 nM (human PKM2 activation) |
| Quantified Difference | Potency difference ~10^4-fold; inverted functional modality |
| Conditions | Target: rat tissue-extracted pyruvate kinase, ADP competitive inhibition assay. Comparator: recombinant human PKM2, luminescent pyruvate kinase-luciferase coupled assay. |
Why This Matters
For researchers selecting a pyruvate kinase tool compound, the target compound provides a distinct inhibitory profile in contrast to common PKM2 activators, enabling orthogonal mechanistic studies where enzyme inhibition is desired.
- [1] BindingDB. (2025). BDBM50367054: Ki values for Rat Pyruvate Kinase PK-M, PK-K, PK-L. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367054 View Source
- [2] BindingDB. (2025). BDBM50361507 (CHEMBL1939095): EC50 for human PKM2 activation. Retrieved from https://bindingdb.org/ View Source
